![molecular formula C14H25N3O4 B1353055 H-Leu-Ala-Pro-OH CAS No. 132548-09-5](/img/structure/B1353055.png)
H-Leu-Ala-Pro-OH
Overview
Description
H-Leu-Ala-Pro-OH, also known as L-Leucyl-L-alanyl-L-proline, is a tripeptide composed of the amino acids leucine, alanine, and proline. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ala-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid (proline) to a resin, followed by the deprotection and coupling of the subsequent amino acids (alanine and leucine) using reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) for protection and activation .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated SPPS systems, which enhance efficiency and scalability. These systems can handle large-scale synthesis by automating the repetitive steps of deprotection and coupling, thus reducing manual labor and increasing yield .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Ala-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiol-containing peptides .
Scientific Research Applications
ACE Inhibition
H-Leu-Ala-Pro-OH has been synthesized and evaluated for its ACE inhibitory activity. ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. Inhibitors of ACE are vital in treating cardiovascular diseases, particularly hypertension.
- Synthesis and Characterization : The peptide was synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method and characterized through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The yield of the synthesized peptide ranged from 65% to 77% .
- Inhibitory Activity : Studies indicate that this compound exhibits ACE inhibitory activity comparable to that of lisinopril, a widely used medication for hypertension. The modified method used for testing involved the interaction between ACE and a synthetic substrate, demonstrating the peptide's potential as a therapeutic agent in managing hypertension .
Potential in Drug Development
The structural properties of this compound allow it to serve as a lead compound for developing new drugs targeting cardiovascular diseases. Its efficacy as an ACE inhibitor suggests it could be formulated into functional foods or nutraceuticals aimed at preventing hypertension .
Self-Assembly and Hydrogel Formation
Research has shown that amino acids and their derivatives can self-assemble into hydrogels with various functional properties. This compound can be incorporated into such systems due to its amphiphilic nature.
- Hydrogel Properties : Hydrogels formed from Fmoc-modified amino acids exhibit good biocompatibility and biodegradability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .
- Antimicrobial Activity : When co-assembled with other amino acids, this compound can enhance the antimicrobial properties of hydrogels, allowing for selective targeting of bacteria like Staphylococcus aureus while maintaining biocompatibility .
Cardiovascular Disease Management
A recent study focused on the synthesis of various tripeptides, including this compound, evaluated their effects on ACE activity in vitro. The results showed significant inhibition rates comparable to established ACE inhibitors like lisinopril, suggesting their potential use in dietary supplements aimed at blood pressure regulation .
Biomaterial Applications
In another study examining the self-assembly of amino acids into functional materials, this compound was part of a hydrogel matrix that demonstrated effective drug release profiles and antimicrobial properties. This application highlights its versatility not only as a therapeutic agent but also as a component in advanced biomaterials for medical applications .
Mechanism of Action
The mechanism of action of H-Leu-Ala-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to the receptor’s ligand-binding domain .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH: Another peptide with a similar sequence but different biological activities.
H-Leu-Ala-Phe-OH: A tripeptide with phenylalanine instead of proline, which may exhibit different chemical and biological properties.
Uniqueness
H-Leu-Ala-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions with molecular targets .
Biological Activity
H-Leu-Ala-Pro-OH, also known as L-Leucyl-L-alanyl-L-proline, is a tripeptide composed of the amino acids leucine, alanine, and proline. This compound has garnered attention in various fields such as biochemistry, pharmacology, and materials science due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and comparative studies with similar compounds.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄N₂O₄
- CAS Number : 132548-09-5
- Synthesis : Typically synthesized through solid-phase peptide synthesis (SPPS), allowing for efficient assembly of peptides on a solid support using protective groups to ensure correct sequence formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind through various interactions:
- Hydrogen Bonding : Facilitates stable interactions with target proteins.
- Hydrophobic Interactions : Enhances binding affinity in non-polar environments.
- Electrostatic Forces : Contributes to the specificity of binding.
These interactions can lead to:
- Enzyme Inhibition : By occupying active sites, this compound can inhibit enzymatic reactions.
- Receptor Modulation : It may alter receptor signaling pathways by binding to ligand-binding domains.
Biological Activities
- Antimicrobial Activity
- Antifungal Properties
- Biocompatibility
Comparative Analysis with Similar Compounds
Compound | Structure | Notable Activity |
---|---|---|
This compound | Leucine-Alanine-Proline | Antimicrobial, antifungal |
H-Leu-Ala-Phe-OH | Leucine-Alanine-Phenylalanine | Potentially different bioactivity |
Cyclo-(Ile-Pro-Leu-Ala) | Cyclic tetrapeptide | Antifungal and antihelmintic |
The presence of proline in this compound introduces a unique structural kink that distinguishes it from linear peptides, potentially enhancing its biological interactions and stability in physiological conditions .
Case Studies
- Antimicrobial Peptide Research
- Therapeutic Applications
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXUIQTEZDVHJ-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.